Fluo-2 AM

Übersicht

Beschreibung

Fluo-2 AM ist ein Mitglied der Fluo-Reihe von Calciumionenindikatoren, die ursprünglich in den 1980er Jahren von Roger Tsien entwickelt wurde. Es ist bekannt für seine hohe Helligkeit und seine überlegene Beladung in verschiedenen Zelltypen, was es zu einem wertvollen Werkzeug in zellulären Experimenten macht. This compound ist ein grün fluoreszierender Farbstoff, der an Calciumionen bindet, sodass Forscher die intrazellulären Calciumkonzentrationen mithilfe von Fluoreszenzmikroskopie, Durchflusszytometrie und anderen fluoreszenzbasierten Techniken messen können .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Einführung einer Acetoxymethyl (AM)-Estergruppe an die Stammverbindung Fluo-2 beinhalten. Die Synthese beinhaltet typischerweise die Verwendung von hochwertigem, wasserfreiem Dimethylsulfoxid (DMSO) als Lösungsmittel. Das Endprodukt wird gereinigt, um einen hohen Reinheitsgrad zu erreichen, der oft größer als 95 % ist .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound in großen Mengen unter Verwendung standardisierter Protokolle hergestellt, um Konsistenz und hohe Reinheit zu gewährleisten. Die Verbindung wird typischerweise als Feststoff oder in einer Lösung von DMSO geliefert und bei niedrigen Temperaturen (-20 °C) gelagert, um die Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluo-2 AM is synthesized through a series of chemical reactions that involve the introduction of an acetoxymethyl (AM) ester group to the parent compound, Fluo-2. The synthesis typically involves the use of high-quality, anhydrous dimethyl sulfoxide (DMSO) as a solvent. The final product is purified to achieve a high level of purity, often greater than 95% .

Industrial Production Methods

In industrial settings, this compound is produced in bulk quantities using standardized protocols to ensure consistency and high purity. The compound is typically supplied as a solid or in a solution of DMSO, and it is stored at low temperatures (-20°C) to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fluo-2 AM unterliegt hauptsächlich Hydrolysereaktionen, bei denen die AM-Estergruppe gespalten wird, um die aktive Fluo-2-Verbindung freizusetzen. Diese Hydrolyse wird durch intrazelluläre Esterasen erleichtert, sobald die Verbindung in die Zelle gelangt .

Häufige Reagenzien und Bedingungen

Die Hydrolyse von this compound wird typischerweise in gepufferten physiologischen Medien, wie z. B. Hanks- und Hepes-Puffern, unter Zugabe von nichtionischen Detergenzien wie Pluronic F-127 durchgeführt, um die Löslichkeit zu verbessern. Probenecid kann auch hinzugefügt werden, um das Auslaufen des de-esterifizierten Indikators zu reduzieren .

Hauptprodukte

Das Hauptprodukt der Hydrolysereaktion ist die aktive Fluo-2-Verbindung, die an Calciumionen bindet und Fluoreszenz zeigt. Diese Fluoreszenz kann gemessen werden, um intrazelluläre Calciumkonzentrationen zu bestimmen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Fluo-2 AM has been utilized in various fields of research, including:

- Calcium Signaling Studies : It is primarily employed to monitor changes in intracellular calcium concentrations ([Ca²⁺]i) in real-time. This application is crucial for understanding cellular processes such as muscle contraction, neurotransmitter release, and signal transduction pathways .

- Pharmacological Research : this compound is used in pharmacological assays to assess the effects of drugs on calcium signaling pathways. For instance, studies have shown that this compound can be used to evaluate G-protein-coupled receptor activation by measuring calcium influx in response to agonist stimulation .

- Toxicology : It has been applied to investigate the cytotoxic effects of various compounds by monitoring induced changes in [Ca²⁺]i. Elevated intracellular calcium levels can indicate cellular stress or apoptosis .

Table 1: Comparative Characteristics of Calcium Indicators

| Indicator | Excitation Max (nm) | Emission Max (nm) | Affinity for Ca²⁺ | Cell Permeability |

|---|---|---|---|---|

| This compound | 488 | 515 | Medium | Yes |

| Fluo-3 AM | 488 | 525 | Low | Yes |

| Fluo-4 AM | 488 | 515 | High | Yes |

Table 2: Summary of Case Studies Using this compound

Case Studies

-

Calcium Dynamics in Cardiac Cells :

A study examined the effects of different fluorescent indicators on calcium transients in rat ventricular myocytes. The researchers found that cells loaded with Fluo-2 MA exhibited significantly prolonged fractional shortening profiles compared to those loaded with other indicators like Fluo-3 and Fluo-4. This highlights the importance of selecting appropriate indicators based on experimental needs . -

Pharmacological Screening :

In a high-throughput screening assay using CHO cells co-transfected with G-protein-coupled receptors, researchers utilized this compound to monitor calcium influx upon receptor activation. The results demonstrated that this compound provided robust signals even at reduced loading concentrations, facilitating efficient drug screening processes . -

Assessment of Cytotoxicity :

Researchers investigated the cytotoxic effects of a novel compound on various cancer cell lines using this compound to measure intracellular calcium levels. The study revealed that treatment with the compound resulted in significant increases in [Ca²⁺]i, correlating with apoptotic markers and confirming its potential as an anticancer agent .

Wirkmechanismus

Fluo-2 AM enters cells in its esterified form and is subsequently hydrolyzed by intracellular esterases to release the active Fluo-2 compound. The active Fluo-2 binds to free calcium ions within the cell, resulting in a fluorescence signal that can be measured. This fluorescence is directly proportional to the concentration of intracellular calcium, allowing researchers to monitor calcium dynamics in real-time .

Vergleich Mit ähnlichen Verbindungen

Fluo-2 AM wird oft mit anderen Calcium-Indikatoren wie Fluo-3 und Fluo-4 verglichen. Obwohl alle drei Verbindungen einen ähnlichen Wirkmechanismus haben, zeichnet sich this compound durch seine höhere Helligkeit und bessere Beladeffizienz in Zellen aus. Dies macht es besonders nützlich in Experimenten, bei denen hohe Empfindlichkeit und ein hohes Signal-Rausch-Verhältnis entscheidend sind .

Liste ähnlicher Verbindungen

Fluo-3: Ein weiterer Calcium-Indikator mit ähnlichen Eigenschaften, aber geringerer Helligkeit im Vergleich zu this compound.

Fluo-4: Ähnlich wie Fluo-3, aber mit leicht verbesserter Helligkeit und Beladeeigenschaften.

Cal-520: Ein neuerer Calcium-Indikator mit hoher Empfindlichkeit und Helligkeit, der oft als Alternative zur Fluo-Reihe verwendet wird

Biologische Aktivität

Fluo-2 AM is a widely used fluorescent calcium indicator that allows researchers to visualize intracellular calcium levels in live cells. This compound has gained prominence in cell biology due to its high sensitivity and selectivity for Ca²⁺ ions. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and effects on cellular processes.

This compound is a cell-permeable ester form of the fluorescent dye Fluo-2. Once inside the cell, esterases cleave the acetate groups, allowing Fluo-2 to bind calcium ions (Ca²⁺). The binding results in a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or flow cytometry.

Key Properties:

- Selectivity: this compound shows high selectivity for Ca²⁺ over other divalent cations such as Mg²⁺ and Zn²⁺.

- Sensitivity: It has a dissociation constant (Kd) for Ca²⁺ around 0.5 µM, making it suitable for detecting physiological changes in calcium levels.

- Fluorescence Characteristics: The emission wavelength shifts upon Ca²⁺ binding, enhancing the signal-to-noise ratio during imaging.

Biological Applications

This compound is utilized in various biological studies, particularly those involving calcium signaling pathways. Below are some notable applications:

-

Calcium Signaling Studies:

- Used to monitor intracellular calcium fluctuations in response to stimuli such as neurotransmitters or hormones.

- Essential for understanding cellular processes such as muscle contraction, neurotransmitter release, and gene expression.

-

Cell Viability and Toxicity Assays:

- Employed to assess cytotoxicity by measuring changes in intracellular calcium levels following exposure to various substances.

-

Neuroscience Research:

- Utilized to study synaptic transmission and plasticity by visualizing calcium dynamics in neurons during stimulation.

Case Study 1: Calcium Dynamics in Neurons

A study demonstrated that this compound effectively visualized calcium influx in cultured neurons upon glutamate stimulation. The results indicated a rapid increase in intracellular Ca²⁺ levels, confirming its role in synaptic signaling .

Case Study 2: Effects on Cellular Metabolism

Research indicated that loading cells with this compound could inhibit Na,K-ATPase activity, leading to alterations in cellular energy metabolism. This was observed through decreased glucose uptake in astrocytes and neurons treated with this compound .

Comparative Analysis with Other Calcium Indicators

| Indicator | Kd (µM) | Selectivity | Fluorescence Change | Applications |

|---|---|---|---|---|

| This compound | 0.5 | High | Significant | Neurons, cardiomyocytes |

| Fura-2 AM | 0.145 | High | Ratiometric | Live cell imaging |

| Rhod-2 AM | 0.4 | Moderate | Mitochondrial | Mitochondrial studies |

Considerations and Limitations

Despite its advantages, there are several considerations when using this compound:

- Cytotoxicity: High concentrations can lead to cellular stress or death.

- Calibration: Accurate quantification of Ca²⁺ requires careful calibration against known standards.

- Non-specific Binding: Potential interference from other cellular components may affect fluorescence readings.

Eigenschaften

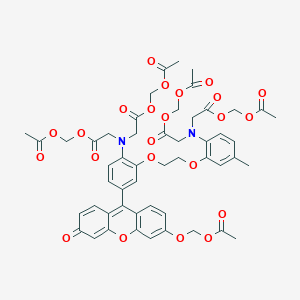

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[5-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H52N2O23/c1-30-7-13-41(52(21-47(60)72-26-67-32(3)55)22-48(61)73-27-68-33(4)56)45(17-30)64-15-16-65-46-18-36(8-14-42(46)53(23-49(62)74-28-69-34(5)57)24-50(63)75-29-70-35(6)58)51-39-11-9-37(59)19-43(39)76-44-20-38(10-12-40(44)51)71-25-66-31(2)54/h7-14,17-20H,15-16,21-29H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEIIQJBYATNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H52N2O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.